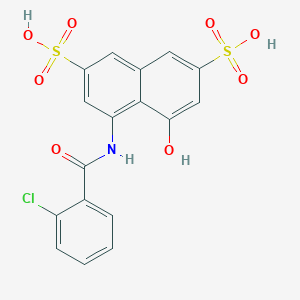
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol typically involves multiple steps. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst . This reaction introduces an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical reactions .
相似化合物的比较
Similar Compounds
6-chloro-2,3,4-trimethoxynaphthalene: Similar in structure but lacks the acetic acid moiety.
2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Acetic acid;2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Uniqueness
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and a substituted naphthalene ring allows for diverse applications and interactions in various chemical and biological systems.
属性
| 110033-09-5 | |
分子式 |
C15H17ClO6 |
分子量 |
328.74 g/mol |
IUPAC 名称 |
acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H13ClO4.C2H4O2/c1-16-11-9-6-7(14)4-5-8(9)10(15)12(17-2)13(11)18-3;1-2(3)4/h4-6,15H,1-3H3;1H3,(H,3,4) |
InChI 键 |
HPFRPYFFDRINSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=C(C(=C(C2=C1C=C(C=C2)Cl)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



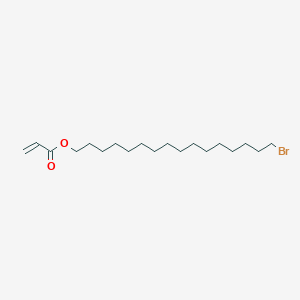
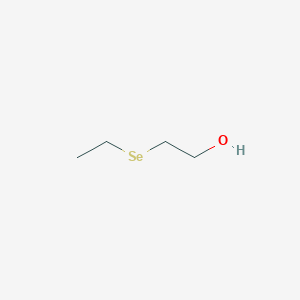
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
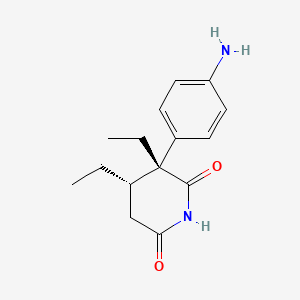
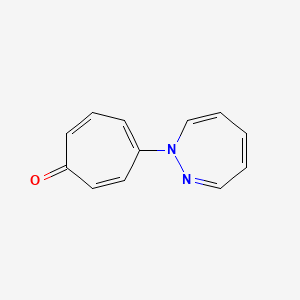
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)

